
Sulfo-SDAD
Overview
Description
Sulfo-SDAD (sulfosuccinimidyl 2-([4,4′-azipentanamido]ethyl)-1,3′-dithiopropionate) is a heterobifunctional photoreactive crosslinker widely used in protein interaction studies. It combines an amine-reactive NHS-ester group (targeting primary amines at pH 7–9) and a UV-activatable diazirine group (reacting with any amino acid side chain or peptide backbone at 330–370 nm) . Key features include:
- Water solubility: Enhanced by a sulfonate group, making it ideal for extracellular applications .
- Cleavable spacer arm: A 13.5 Å spacer containing a disulfide bond allows for reversible crosslinking under reducing conditions .
- Membrane impermeability: Limits its use to extracellular or surface-exposed proteins .
This compound has been applied in diverse studies, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-SDAD is synthesized through a multi-step process that involves the reaction of NHS ester with diazirine-based photoreactive groups. The synthesis typically involves the following steps:
Formation of NHS Ester: The NHS ester is formed by reacting N-hydroxysuccinimide with a carboxylic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Introduction of Diazirine Group: The diazirine group is introduced by reacting the NHS ester with a diazirine-containing amine under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Core Chemical Reactions
Sulfo-SDAD facilitates sequential conjugation through distinct reactive groups:
NHS-Ester Reaction with Primary Amines
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Reaction Mechanism : The NHS-ester reacts with primary amines (ε-amino groups of lysine or N-termini) at pH 7–9 to form stable amide bonds .
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Kinetics : Hydrolysis competes with conjugation; reactions are typically performed at 4–25°C for 30–60 minutes .
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Solubility : Water-soluble due to the sulfonate group, enabling direct use in aqueous buffers .
Diazirine Photoactivation
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UV Activation : Long-wave UV light (330–370 nm) converts the diazirine group into a reactive carbene intermediate, which forms covalent bonds with any proximal amino acid residue (C–H, N–H, or O–H bonds) .
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Efficiency : Diazirine exhibits superior photostability and activation efficiency compared to traditional aryl azides .
Disulfide Bridge Cleavage
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Reversibility : The 13.5 Å spacer arm contains a disulfide bond cleavable by reducing agents (e.g., 50 mM DTT or 5% β-mercaptoethanol) .
Comparative Analysis of this compound vs. Other Diazirine Crosslinkers
pH-Dependent Conformational Studies (Study )
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Workflow : Photo-crosslinking with this compound + DIA-QCLMS to monitor pH-induced structural changes in HSA and cytochrome C.
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Findings :
Fungal Enolase Interaction Mapping (Study )
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Protocol : this compound crosslinked human proteins to Candida enolase, followed by disulfide cleavage and LC-MS/MS.
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Outcome :
Reaction Optimization Guidelines
Parameter | Optimal Condition | Source |
---|---|---|
NHS-Ester Reaction | pH 7.2–8.5, 25°C, 1 hr | |
UV Activation | 365 nm, 15 min, 4 cm distance | |
Solvent Compatibility | ≤10% DMSO in final buffer | |
Cleavage | 50 mM DTT, 37°C, 30 min |
Advantages Over Traditional Crosslinkers
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Specificity : Targets amines first, reducing nonspecific binding .
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Versatility : Compatible with diverse biomolecules (proteins, nucleic acids) .
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Controllability : Two-step reaction minimizes polymerization .
This compound’s unique combination of water solubility, reversible crosslinking, and efficient photoreactivity makes it indispensable for studying dynamic protein interactions, structural biology, and drug-target engagement. Its applications span virology, enzymology, and biotherapeutics development .
Scientific Research Applications
Protein Crosslinking
Overview : Sulfo-SDAD is primarily employed for protein crosslinking, which is crucial for understanding protein structure and stabilizing protein-protein interactions. This technique allows researchers to map interaction networks within cells without significantly altering biological functions.
Applications :
- Extracellular Protein Crosslinking : The negatively charged sulfate groups in this compound reduce membrane permeability, making it suitable for crosslinking proteins on the cell surface.
- In Vivo and In Vitro Studies : Its ability to cleave under reducing conditions enables downstream analysis and purification of crosslinked products.
Case Study : A study demonstrated the effectiveness of this compound in labeling proteins without disrupting their functions, facilitating the mapping of interaction networks in complex biological systems .
Structural Biology
Overview : In structural biology, this compound aids in elucidating the three-dimensional structures of proteins and their complexes.
Applications :
- Studying Protein Complexes : By crosslinking proteins in a complex, researchers can stabilize these interactions for structural analysis.
- Mass Spectrometry Analysis : After crosslinking, proteins can be digested and analyzed using techniques such as LC-MS/MS to identify interaction partners.
Data Table: Comparison of Crosslinkers
Compound Name | Spacer Length | Cleavable | Membrane Permeability | Application Focus |
---|---|---|---|---|
This compound | 13.6 Å | Yes | No | Extracellular protein crosslinking |
SDAD | 3.9 Å | No | Yes | General protein labeling |
LC-SDA | 12.5 Å | No | Yes | Long-range interactions |
Cell Biology
Overview : In cell biology, this compound is utilized to study cellular mechanisms and interactions at the molecular level.
Applications :
- Intracellular Protein Interaction Studies : Although less permeable than NHS variants, this compound can still be used to investigate cell-surface interactions.
- Photochemical Labeling : The diazirine moiety allows for selective labeling of proteins upon UV activation.
Case Study : Research involving candidal enolases demonstrated that this compound effectively facilitated the study of protein interactions with human host proteins through crosslinking .
Advantages Over Traditional Crosslinkers
This compound offers several advantages compared to traditional crosslinkers:
- Photostability : The diazirine group exhibits better photostability under laboratory lighting conditions than traditional aryl azides.
- Controllable Activation : The two-step activation process using long-wave UV light (330-370 nm) provides greater control over crosslinking reactions.
- Versatile Applications : Its unique properties enable a wide range of applications across different biological systems.
Mechanism of Action
Sulfo-SDAD exerts its effects through a two-step mechanism:
NHS Ester Reaction: The NHS ester group reacts with primary amines to form stable amide bonds.
Diazirine Photoreaction: Upon activation with UV light, the diazirine group forms covalent bonds with amino acid side chains or peptide backbones, resulting in crosslinking.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Sulfo-SDAD belongs to the diazirine-based crosslinker family. Key analogs and their distinctions are summarized below:
Key Observations :
- Spacer Length : Sulfo-LC-SDA and this compound enable longer-range interactions (>12 Å), critical for large protein complexes like viral trimers .
- Cleavability : this compound’s disulfide bond facilitates post-crosslink analysis (e.g., LC-MS/MS peptide identification) , whereas Sulfo-SDA and Sulfo-LC-SDA form irreversible bonds .
- Membrane Permeability: SDAD (non-sulfo) is preferred for intracellular targets, while sulfo variants are restricted to extracellular environments .
Performance in Crosslinking Efficiency
Studies directly comparing diazirine-based crosslinkers highlight this compound’s superior efficiency:
- Oligomer Formation : this compound generated 23% crosslinked HIV trimers, outperforming Sulfo-SDA (3%) and Sulfo-LC-SDA (12%) under identical conditions (20x molar excess, 5 min UV irradiation) .
- Thermal Stability : HA trimers crosslinked with this compound showed a 1.8°C increase in melting temperature (Tm), enhancing structural integrity for antibody binding studies .
- Antigenicity Preservation: this compound-treated HIV trimers retained binding to neutralizing antibodies (e.g., 3BNC117, VRC01) while excluding non-neutralizing antibodies (14e, 19b) .
Limitations :
- Non-Specific Reactivity: Diazirine’s broad reactivity can lead to protein multimerization, complicating data interpretation .
- Reduced Flexibility : The long spacer arm may hinder crosslinking in tightly packed protein regions compared to Sulfo-SDA .
Application-Specific Advantages
Viral Glycoprotein Stabilization
This compound’s combination of cleavability and long spacer arm makes it ideal for stabilizing metastable viral glycoproteins:
- SARS-CoV-2 Spike Trimers: Crosslinking improved thermal stability (Tm = 55°C vs. 53°C for non-crosslinked) and preserved neutralizing epitopes .
- Influenza HA : Enabled visualization of antibody-antigen complexes (e.g., H5.28 Fab binding) via NS-EM .
Protein Interaction Mapping
Biological Activity
Sulfo-SDAD (Sulfo-NHS-SS-Diazirine) is a heterobifunctional crosslinker that combines the reactive properties of N-hydroxysuccinimide (NHS) esters and diazirine functionalities. This compound is primarily utilized in biochemical research for studying protein interactions, dynamics, and structures through crosslinking techniques. The following sections explore its biological activity, applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₅N₃O₇S
- Molecular Weight : 357.34 g/mol
- Solubility : Highly water-soluble due to the sulfonate group, which enhances its solubility in aqueous solutions while reducing cell membrane permeability .
This compound functions through a two-step chemical crosslinking process:
- NHS Ester Reaction : At neutral pH (7-9), the NHS ester reacts with primary amines to form stable covalent amide bonds.
- Diazirine Activation : Upon exposure to long-wave UV light (330-370 nm), the diazirine group generates reactive carbene intermediates that can react with amino acid side chains or peptide backbones, facilitating covalent crosslinking of biomolecules .
Applications in Biological Research
This compound has been employed in various studies to elucidate protein interactions and dynamics. Key applications include:
- Protein Crosslinking : Used to stabilize protein-protein interactions and study complex biological systems such as intracellular signaling pathways.
- Cellular Studies : Enables researchers to label proteins or peptides followed by UV irradiation to induce crosslinking, allowing for detailed analysis of protein structures and interactions .
Study on HIV Trimer Crosslinking
A significant study investigated the efficacy of different photo-crosslinkers, including this compound, in forming covalent bonds with HIV trimers. The results indicated that this compound induced substantial cross-linking (23%) compared to other variants like Sulfo-SDA (3%) and Sulfo-LC-SDA (12%). This demonstrates its superior capability in stabilizing protein complexes under UV irradiation .
Crosslinker Type | Cross-linking Efficiency (%) |
---|---|
This compound | 23 |
Sulfo-SDA | 3 |
Sulfo-LC-SDA | 12 |
Interaction with Human Proteins
Another study utilized this compound to explore interactions between human proteins and fungal enolases. The compound was attached to amino residues on human proteins, followed by UV activation to facilitate crosslinking. Subsequent mass spectrometry analysis revealed specific attachment sites, providing insights into the interaction dynamics between human proteins and fungal enolases .
Advantages Over Other Crosslinkers
This compound presents several advantages compared to traditional crosslinkers:
- Enhanced Water Solubility : The sulfonate group improves solubility in aqueous environments, making it suitable for extracellular applications.
- Controlled Activation : The ability to activate crosslinking using common laboratory UV lamps simplifies experimental procedures.
- Photo-Stability : Unlike some traditional photo-reactive groups, the diazirine on this compound remains stable under typical laboratory lighting conditions, reducing the need for darkroom setups .
Q & A
Basic Research Questions
Q. How does Sulfo-SDAD function as a heterobifunctional crosslinker in protein interaction studies?
this compound combines an NHS ester (reacting with primary amines) and a diazirine group (UV-activated for covalent binding to proximal residues). Its 13.5 Å spacer includes a reducible disulfide bond, enabling post-crosslinking cleavage for peptide analysis. This allows controlled two-step crosslinking: initial amine conjugation in the dark, followed by UV-triggered linkage to interacting partners. The water-soluble sulfonate group ensures extracellular specificity, reducing membrane permeability .
Q. What are the critical steps in optimizing this compound concentration for crosslinking experiments?
Key factors include:
- Protein concentration : Use 1–5 mg/mL to ensure sufficient interaction density.
- Molar ratio : Start with a 10:1 (this compound:protein) ratio to balance crosslinking efficiency and nonspecific binding.
- Buffer compatibility : Avoid amine-containing buffers (e.g., Tris) to prevent reagent hydrolysis.
- Validation : Perform SDS-PAGE pre-screening to confirm crosslinking efficiency and minimize aggregation .
Q. How should researchers handle UV activation parameters for this compound to minimize protein damage?
Use long-wavelength UV (λ = 366 nm) at 4–8 W for 5–15 minutes. Prolonged exposure (>20 minutes) risks protein denaturation. Include a dark control to distinguish UV-specific crosslinks. For light-sensitive samples, conduct experiments under low ambient light .
Q. What are the advantages of this compound over non-sulfonated crosslinkers in extracellular protein studies?
The sulfonate group enhances water solubility, reducing aggregation in aqueous buffers. It also restricts membrane permeability, ensuring extracellular specificity—critical for studying cell-surface protein interactions (e.g., pathogen-host adhesion) without intracellular interference .
Q. How can researchers validate crosslinking specificity when using this compound?
- Negative controls : Omit UV exposure or use non-interacting protein pairs.
- Competition assays : Add excess unlabeled ligand to block binding sites.
- Mass spectrometry (MS) validation : Compare crosslinked peptides against non-crosslinked samples to filter background noise .
Advanced Research Questions
Q. How can researchers resolve contradictions in peptide identification when using this compound crosslinking coupled with LC-MS/MS?
Contradictions may arise from:
- Steric hindrance : Masked cleavage sites (e.g., missed tryptic cuts near crosslinks). Use alternative proteases (e.g., Glu-C) for complementary digestion.
- Incomplete disulfide reduction : Optimize dithiothreitol (DTT) concentration (10–50 mM) and incubation time (30–60 mins at 56°C).
- Data analysis : Employ software like Mass Matrix to search for mass shifts (+136.02 Da for this compound fragments) and validate hits with synthetic peptides .
Q. What strategies are effective for integrating this compound crosslinking data with structural modeling to map interaction interfaces?
- Distance constraints : Use the 13.5 Å spacer length to filter improbable docking poses.
- Multi-technique integration : Combine with cryo-EM or X-ray crystallography to refine low-resolution regions.
- Dynamic modeling : Incorporate crosslink data into molecular dynamics simulations to account for flexible regions (e.g., loop domains in C. albicans enolase) .
Q. How can researchers address low crosslinking efficiency in high-salt buffer conditions?
- Buffer exchange : Dialyze into low-salt buffers (e.g., PBS, pH 7.4) before crosslinking.
- Reagent stabilization : Add stabilizers like glycerol (5–10%) to prevent this compound precipitation.
- Alternative crosslinkers : For salt-tolerant applications, consider DSS or BS3 derivatives, though these lack UV controllability .
Q. What methodological adjustments are needed when applying this compound to study weak or transient protein interactions?
- Trapping transient interactions : Use shorter UV exposure (2–5 minutes) to "freeze" dynamic interactions.
- Affinity enrichment : Tag one interaction partner (e.g., Strep-tag) for pull-downs post-crosslinking.
- Crosslinking time course : Sample at multiple time points to capture interaction kinetics .
Q. How should researchers design experiments to distinguish direct vs. indirect interactions in multi-protein complexes using this compound?
- Sequential crosslinking : Crosslink in stages (e.g., this compound followed by a non-cleavable reagent) to isolate proximal vs. distal interactions.
- Subcomplex isolation : Use size-exclusion chromatography to separate crosslinked subcomplexes before MS analysis.
- Negative controls : Knock out candidate bridging proteins to confirm direct interaction necessity .
Properties
IUPAC Name |
sodium;1-[3-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O8S3.Na/c1-14(16-17-14)4-2-10(19)15-5-7-28-27-6-3-12(21)26-18-11(20)8-9(13(18)22)29(23,24)25;/h9H,2-8H2,1H3,(H,15,19)(H,23,24,25);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHSSBEJHAIAF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N4NaO8S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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